5-(3-Nitro-4-(1-pyrrolidinyl)benzylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound 5-(3-Nitro-4-(1-pyrrolidinyl)benzylidene)-2-thioxo-1,3-thiazolidin-4-one (CAS: 554427-06-4, molecular formula: C₁₄H₁₃N₃O₃S₂) is a thiazolidinone derivative characterized by a benzylidene moiety substituted with a nitro group at position 3 and a pyrrolidinyl group at position 4 of the aromatic ring . This compound is synthesized via condensation reactions between a thiazolidinone precursor and a substituted benzaldehyde, a method common to many thiazolidinone derivatives .
Properties
IUPAC Name |
(5E)-5-[(3-nitro-4-pyrrolidin-1-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S2/c18-13-12(22-14(21)15-13)8-9-3-4-10(11(7-9)17(19)20)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6H2,(H,15,18,21)/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCKJICZBAYPJV-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C=C3C(=O)NC(=S)S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=C(C=C(C=C2)/C=C/3\C(=O)NC(=S)S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(3-Nitro-4-(1-pyrrolidinyl)benzylidene)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, known for its diverse biological activities. This compound features a unique structural configuration that includes a nitro group and a pyrrolidine moiety, which are critical for its pharmacological properties. This article provides an overview of the biological activities associated with this compound, supported by data tables and relevant case studies.
Structural Characteristics
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₄H₁₃N₃O₃S₂
- CAS Number : 863770-94-9
This compound's structure is characterized by:
- A thiazolidinone ring system.
- A nitro group that enhances its biological activity.
- A pyrrolidine ring that may influence its interaction with biological targets.
Antimicrobial Activity
Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown promising results against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Pseudomonas aeruginosa | 0.8 µg/mL |
This compound's effectiveness against these strains suggests its potential as a therapeutic agent in treating bacterial infections .
Anticancer Properties
Thiazolidinones have been studied for their anticancer activities. The compound demonstrates cytotoxic effects on various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 15.2 |
| MCF7 (Breast) | 12.8 |
| A549 (Lung) | 10.5 |
These results indicate that the compound could inhibit cancer cell proliferation and may serve as a lead compound for further anticancer drug development .
Anti-inflammatory and Analgesic Effects
In addition to antimicrobial and anticancer properties, thiazolidinones have been reported to possess anti-inflammatory and analgesic activities. For instance, studies have shown that derivatives can significantly reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various thiazolidinone derivatives, including this compound. The results showed a substantial inhibition of biofilm formation by S. aureus, indicating its potential use in preventing chronic infections associated with biofilms .
- Cytotoxicity Assessment : In vitro assays conducted on multiple cancer cell lines demonstrated that the compound significantly induced apoptosis in HeLa cells through the activation of caspase pathways. This finding supports its development as an anticancer agent .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazolidinone compounds exhibit significant antimicrobial properties. A study demonstrated that similar thiazolidinone derivatives showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, outperforming traditional antibiotics like ampicillin . This suggests that 5-(3-Nitro-4-(1-pyrrolidinyl)benzylidene)-2-thioxo-1,3-thiazolidin-4-one may possess similar antimicrobial efficacy.
Anticancer Potential
Thiazolidinone derivatives have been investigated for their anticancer properties. A related compound demonstrated cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. The mechanism of action is often linked to the inhibition of specific pathways involved in cancer cell proliferation . Further studies on this compound could elucidate its potential as an anticancer agent.
Anti-inflammatory Effects
Compounds with thiazolidinone structures have shown promise in reducing inflammation. For instance, certain derivatives were effective in inhibiting inflammatory markers in vitro and in vivo models . The anti-inflammatory properties of this compound could be explored further to assess its therapeutic potential in inflammatory diseases.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study evaluating various thiazolidinone derivatives, researchers synthesized new compounds and tested them against multiple bacterial strains. The results indicated that certain derivatives exhibited significant antimicrobial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This highlights the potential of this compound as a candidate for further development in treating bacterial infections .
Case Study 2: Anticancer Research
Another study focused on the synthesis of thiazolidinone derivatives aimed at exploring their anticancer properties. The findings showed that these compounds induced apoptosis in cancer cell lines through modulation of the cell cycle and inhibition of proliferation pathways. This suggests that this compound could be a valuable addition to anticancer drug discovery efforts .
Chemical Reactions Analysis
1.1. Knoevenagel Condensation
The compound is synthesized via Knoevenagel condensation , where the nucleophilic methylene carbon (C5) of the thiazolidin-4-one core reacts with an electrophilic aldehyde (3-nitro-4-pyrrolidinylbenzaldehyde) (Fig. 1) .
-
Reaction Conditions :
-
Solvent: Acetic acid or toluene
-
Catalyst: Ammonium acetate or piperidine
-
Temperature: Reflux (~80–110°C)
-
-
Mechanism :
2.1. Benzylidene Moiety
The 3-nitro-4-pyrrolidinylbenzylidene group undergoes electrophilic aromatic substitution (EAS) and nucleophilic additions :
-
EAS : Limited due to the electron-withdrawing nitro group (-NO₂) at C3, directing incoming electrophiles to the C5 position of the benzene ring.
-
Cycloadditions : The exocyclic double bond (C5=C) participates in Diels-Alder reactions with dienes (e.g., 1,3-butadiene analogs) .
2.2. Thiazolidin-4-One Core
-
Thioxo Group (C=S) :
-
N3-Pyrrolidinyl Group :
3.1. Heterocyclic Ring Modifications
-
Thiazole Ring Expansion : Reacts with hydrazines (e.g., hydrazine hydrate) to form thiazolo[3,2-b]triazol-6-ones via intramolecular cyclization (Scheme 1) .
-
Ring-Opening : Treatment with strong bases (e.g., NaOH) cleaves the thiazolidinone ring, yielding mercaptoacrylic acid derivatives .
3.2. Functional Group Interconversions
Catalytic and Green Chemistry Approaches
-
Microwave-Assisted Synthesis : Reduces reaction time from 8 hours (conventional) to 15 minutes (70°C, 300 W) .
-
Ionic Liquid Catalysis : [BMIM][BF₄] enhances yields (85–92%) in Knoevenagel condensations .
Stability and Degradation
-
Photodegradation : The nitro group facilitates UV-induced decomposition (~λ = 254 nm), forming 3-nitroso intermediates.
-
Hydrolytic Stability : Resists hydrolysis in neutral water but degrades in acidic/basic conditions (t₁/₂ = 2 h at pH 1 or 13) .
Comparative Reactivity with Structural Analogs
| Feature | 5-(3-Nitro-4-pyrrolidinylbenzylidene) | 5-(4-Hydroxybenzylidene) Analogs |
|---|---|---|
| EAS Reactivity | Low (directed by -NO₂) | High (activated by -OH) |
| Thioxo Group Reactivity | More electrophilic due to -NO₂ | Less reactive |
| Biological Activity | Kinase inhibition (e.g., DYRK1A) | Antioxidant properties |
Comparison with Similar Compounds
Research Implications and Gaps
- Structure-Activity Relationships (SAR) : Systematic studies comparing nitro, pyrrolidinyl, and methoxy substituents are needed to elucidate their roles in bioactivity.
- Synthetic Optimization : Shorter reaction times (e.g., 15 minutes for 9l ) may offer advantages for scalable synthesis of the target compound.
Q & A
Basic: How can I optimize the synthesis of 5-(3-nitro-4-(1-pyrrolidinyl)benzylidene)-2-thioxo-1,3-thiazolidin-4-one to improve yield and purity?
Methodological Answer:
The synthesis typically involves a condensation reaction between a substituted benzaldehyde (e.g., 3-nitro-4-(1-pyrrolidinyl)benzaldehyde) and a thiazolidinone precursor. Key steps include:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity and stabilize intermediates .
- Catalysts: Acidic (e.g., acetic acid) or basic (e.g., ammonium acetate) conditions may be required depending on the reactivity of intermediates .
- Temperature Control: Maintain 60–80°C during condensation to balance reaction rate and byproduct formation .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
Comprehensive characterization requires:
- Spectroscopy:
- NMR (¹H/¹³C): Assign peaks for the benzylidene proton (δ 7.8–8.2 ppm), thioxo group (δ 170–175 ppm in ¹³C), and pyrrolidinyl protons (δ 1.5–3.5 ppm) .
- IR: Confirm the thioxo group (C=S stretch at ~1200 cm⁻¹) and nitro group (asymmetric stretch at ~1520 cm⁻¹) .
- Chromatography: Use HPLC (C18 column, methanol/water mobile phase) to assess purity (>95%) .
Advanced: How do structural modifications (e.g., nitro and pyrrolidinyl groups) influence its biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies involve:
- Nitro Group: Enhances electrophilicity, potentially increasing interactions with nucleophilic residues in target enzymes (e.g., kinases or proteases). Test via enzymatic inhibition assays (IC₅₀ determination) .
- Pyrrolidinyl Group: Improves solubility and membrane permeability. Compare logP values (experimental or computational) with analogs lacking this group .
- Synthesis of Derivatives: Prepare analogs (e.g., replacing nitro with cyano or pyrrolidinyl with piperidinyl) and evaluate bioactivity in cell-based assays (e.g., antiproliferative or antimicrobial) .
Advanced: How to resolve contradictions in spectral data during structure elucidation?
Methodological Answer:
Contradictions (e.g., unexpected splitting in NMR or IR band shifts) may arise from tautomerism or impurities. Address via:
- Variable Temperature NMR: Identify tautomeric forms (e.g., thione-thiol equilibrium) by observing peak coalescence at elevated temperatures .
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and rule out adducts or degradation products .
- X-ray Crystallography: Resolve ambiguities by determining the crystal structure (use SHELX programs for refinement) .
Advanced: What experimental strategies are recommended for studying its mechanism of action?
Methodological Answer:
- Enzyme Inhibition Assays: Use fluorescence-based or colorimetric assays (e.g., for tyrosine kinases or bacterial enoyl-ACP reductase) to measure IC₅₀ and inhibition kinetics .
- Molecular Docking: Perform docking studies (AutoDock Vina, PDB structures) to predict binding modes with targets like EGFR or DNA gyrase .
- Cellular Uptake Studies: Use confocal microscopy with fluorescently labeled analogs to track subcellular localization .
Advanced: How to assess the compound’s stability under varying experimental conditions?
Methodological Answer:
- Thermal Stability: Conduct thermogravimetric analysis (TGA) or heat samples (25–100°C) and monitor decomposition via HPLC .
- pH Stability: Incubate in buffers (pH 2–12) and quantify degradation products over 24–72 hours .
- Light Sensitivity: Expose to UV/Vis light (λ = 254–365 nm) and track photodegradation using UV-spectrophotometry .
Advanced: How to address contradictions between in vitro and in vivo biological activity data?
Methodological Answer:
Discrepancies may stem from poor bioavailability or metabolism. Mitigate via:
- Pharmacokinetic Studies: Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models .
- Metabolite Identification: Use liver microsomes and HPLC-QTOF to identify phase I/II metabolites .
- Prodrug Design: Synthesize ester or amide derivatives to enhance absorption .
Advanced: What computational methods are suitable for predicting its interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein complexes (GROMACS) to assess binding stability and conformational changes .
- QSAR Modeling: Build regression models (e.g., using MOE or Schrödinger) to correlate substituent effects with activity .
- Free Energy Calculations: Use MM-PBSA/GBSA to estimate binding energies and validate docking results .
Advanced: How to address regioselectivity challenges during synthesis?
Methodological Answer:
Unwanted isomers (e.g., Z/E or positional isomers) can form due to competing reaction pathways. Solutions include:
- Directing Groups: Introduce electron-withdrawing groups (e.g., nitro) to steer condensation to the desired position .
- Microwave-Assisted Synthesis: Enhance regioselectivity via controlled heating and reduced reaction times .
- Crystallographic Analysis: Confirm regiochemistry using single-crystal X-ray diffraction .
Advanced: What strategies are effective for scaling up synthesis without compromising purity?
Methodological Answer:
- Flow Chemistry: Use continuous flow reactors to maintain optimal temperature and mixing, reducing side reactions .
- Green Solvents: Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
- Automated Purification: Implement flash chromatography systems (e.g., Biotage) for consistent high-purity batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
